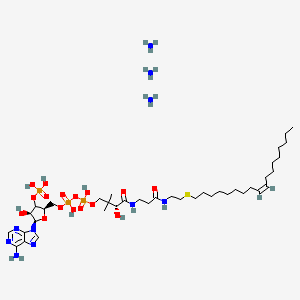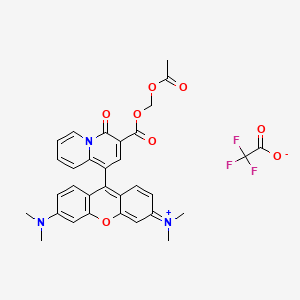
Nur77 modulator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nur77 modulator 3, also known as BI1071, is a small molecule that modulates the activity of the orphan nuclear receptor Nur77 (also called TR3 or NGFI-B). Nur77 is a member of the nuclear receptor superfamily and plays a crucial role in regulating apoptosis, differentiation, and metabolism. BI1071 has been identified as a potent inducer of apoptosis in cancer cells by activating the Nur77-Bcl-2 apoptotic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BI1071 is synthesized from indole-3-carbinol, an indole derivative found in cruciferous vegetables. The synthetic route involves the oxidation of indole-3-carbinol to produce DIM-C-pPhCF3+ MeSO3− (BI1071). The reaction conditions typically include the use of oxidizing agents and specific solvents to facilitate the oxidation process .
Industrial Production Methods
While specific industrial production methods for BI1071 are not extensively documented, the synthesis likely involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BI1071 undergoes several types of chemical reactions, including:
Oxidation: The initial synthesis involves the oxidation of indole-3-carbinol.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to oxidize indole-3-carbinol.
Solvents: Specific solvents are used to facilitate the reactions and ensure proper mixing and reaction rates.
Major Products
The primary product of these reactions is BI1071, which can further undergo modifications to produce analogs with enhanced activity or specificity .
Wissenschaftliche Forschungsanwendungen
BI1071 has several scientific research applications, including:
Cancer Research: BI1071 induces apoptosis in cancer cells by activating the Nur77-Bcl-2 apoptotic pathway.
Metabolic Disorders: BI1071’s role in regulating energy metabolism pathways makes it a potential candidate for research in metabolic diseases such as diabetes.
Wirkmechanismus
BI1071 exerts its effects by binding to Nur77 with high affinity, promoting its translocation to the mitochondria. In the mitochondria, Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic molecule. This interaction triggers the release of cytochrome c and activates the apoptotic pathway, leading to cell death . Additionally, Nur77 modulates metabolic pathways by interacting with other transcription factors and regulating gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DIM-C-pPhCF3: An analog of BI1071 with similar apoptotic activity.
Acetylshikonin: Modulates the Nur77-Bcl-2 pathway and induces apoptosis in cancer cells.
Uniqueness
BI1071 is unique in its high affinity for Nur77 and its ability to effectively induce apoptosis through the Nur77-Bcl-2 pathway. Its specificity and potency make it a valuable tool in cancer research and a promising lead for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C17H16N4S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)20-17(22)21-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H2,20,21,22)/b19-11+ |
InChI-Schlüssel |
PLURIIVXGBZIRM-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


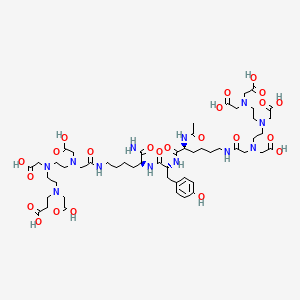
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
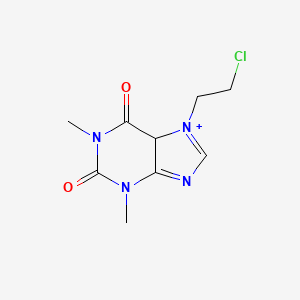
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

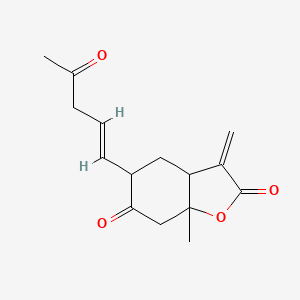

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)

